DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a synthetic compound with the molecular formula C11H15NO3. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound is often used in biochemical research due to its structural similarity to naturally occurring amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester typically involves the esterification of DL-2-Methyl-3-(3-hydroxyphenyl)alanine. One common method includes the use of methanol and an acid catalyst such as hydrochloric acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification process often involves crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets such as neurotransmitter receptors, influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
DL-2-Methyl-3-(4-hydroxyphenyl)alanine: Another tyrosine derivative with a hydroxyl group at the para position.
DL-2-Methyl-3-(3,4-dihydroxyphenyl)alanine: Contains two hydroxyl groups on the phenyl ring, making it more reactive.
DL-2-Methyl-3-(3-methoxyphenyl)alanine: Features a methoxy group instead of a hydroxyl group, altering its chemical properties .
Uniqueness
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-amino-3-(3-hydroxyphenyl)-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-4-3-5-9(13)6-8;/h3-6,13H,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBCZANIKTUOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60573-86-6 |
Source
|
Record name | DL-ALPHA-METHYL-M-TYROSINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.